4-(4-Formylphenoxy)benzaldehyde
CAS No.: 2215-76-1
Cat. No.: VC2042348
Molecular Formula: C14H10O3
Molecular Weight: 226.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2215-76-1 |
---|---|
Molecular Formula | C14H10O3 |
Molecular Weight | 226.23 g/mol |
IUPAC Name | 4-(4-formylphenoxy)benzaldehyde |
Standard InChI | InChI=1S/C14H10O3/c15-9-11-1-5-13(6-2-11)17-14-7-3-12(10-16)4-8-14/h1-10H |
Standard InChI Key | GXZZHLULZRMUQC-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1C=O)OC2=CC=C(C=C2)C=O |
Canonical SMILES | C1=CC(=CC=C1C=O)OC2=CC=C(C=C2)C=O |
Introduction
Chemical Identity and Basic Properties
4-(4-Formylphenoxy)benzaldehyde, also known as 4,4'-oxydibenzaldehyde, is characterized by its distinctive molecular structure featuring two formyl-substituted benzene rings connected by an oxygen bridge. The compound belongs to the class of diaryl ethers and possesses two reactive aldehyde functional groups.
Identification Data
The compound is well-documented in chemical databases and literature with specific identifiers that facilitate its recognition and study.
Table 1: Identification Parameters of 4-(4-Formylphenoxy)benzaldehyde
Parameter | Value |
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CAS Registry Number | 2215-76-1 |
Molecular Formula | C₁₄H₁₀O₃ |
Molecular Weight | 226.23 g/mol |
IUPAC Name | 4-(4-formylphenoxy)benzaldehyde |
InChI | InChI=1S/C14H10O3/c15-9-11-1-5-13(6-2-11)17-14-7-3-12(10-16)4-8-14/h1-10H |
InChI Key | GXZZHLULZRMUQC-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=CC=C1C=O)OC2=CC=C(C=C2)C=O |
Synonyms
The compound is known by several names in scientific literature and commercial contexts:
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4,4'-Oxydibenzaldehyde
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Bis(4-formylphenyl) ether
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4,4'-Diformyldiphenyl ether
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Benzaldehyde,4,4'-oxybis-
Physical and Chemical Properties
Understanding the physical and chemical properties of 4-(4-Formylphenoxy)benzaldehyde is crucial for its handling, storage, and application in various synthetic processes.
Physical Properties
Table 2: Physical Properties of 4-(4-Formylphenoxy)benzaldehyde
Property | Value |
---|---|
Physical State | White to light yellow crystalline solid |
Melting Point | 63-67°C |
Boiling Point | 386°C at 760 mmHg |
Density | 1.233 g/cm³ |
Flash Point | 173.1°C |
Refractive Index | 1.641 |
Vapor Pressure | 3.66E-06 mmHg at 25°C |
These physical properties indicate that the compound is a stable solid at room temperature with relatively low volatility .
Structural Characteristics
The molecular structure of 4-(4-Formylphenoxy)benzaldehyde features two benzene rings connected by an oxygen atom, with formyl groups positioned at the para position on each ring. This arrangement gives the molecule a relatively planar configuration with C2 symmetry. The compound's structure contributes to its reactivity and potential applications in various chemical processes .
Synthetic Methodologies
Several synthetic routes have been developed for the preparation of 4-(4-Formylphenoxy)benzaldehyde, each with specific advantages depending on the desired scale and application.
Etherification Reactions
One common synthesis method involves the etherification of 4-hydroxybenzaldehyde with 4-fluorobenzaldehyde under basic conditions. This reaction proceeds through an aromatic nucleophilic substitution mechanism:
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4-Hydroxybenzaldehyde reacts with a base (commonly K₂CO₃) to form the corresponding phenoxide ion
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The phenoxide ion attacks the 4-fluorobenzaldehyde, displacing the fluoride ion
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The reaction typically requires elevated temperatures and polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
This synthetic pathway has been documented as an efficient method for producing 4-(4-Formylphenoxy)benzaldehyde with good yields, especially when performed under microwave-assisted conditions .
Alternative Synthetic Approaches
Research has also explored other synthetic routes, including:
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Oxidation of corresponding alcohol derivatives
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Cross-coupling reactions using palladium catalysts
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Formylation of pre-formed diphenyl ether structures
These alternative approaches may offer advantages in terms of selectivity, yield, or the ability to incorporate specific isotopic labels for research purposes .
Chemical Reactivity
The presence of two formyl groups in 4-(4-Formylphenoxy)benzaldehyde confers distinctive reactivity patterns that are valuable in organic synthesis.
Aldehyde Reactions
As a dialdehyde, the compound readily participates in typical carbonyl chemistry:
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Oxidation reactions: The formyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under appropriate conditions.
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Reduction reactions: Treatment with reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) converts the formyl groups to primary alcohols.
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Condensation reactions: The formyl groups can undergo condensation with primary amines to form imines (Schiff bases), which are useful intermediates in the synthesis of more complex molecules .
Aldol Condensation
The compound can participate in aldol condensation reactions, either with itself or with other carbonyl compounds, leading to the formation of α,β-unsaturated carbonyl derivatives. These reactions can be catalyzed by both acids and bases, depending on the specific conditions required .
Applications in Materials Science and Synthesis
4-(4-Formylphenoxy)benzaldehyde serves as a valuable building block in various areas of materials science and organic synthesis.
Polymer Chemistry
The compound has found significant applications in polymer chemistry:
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It serves as a monomer in the synthesis of poly(azomethine)s through condensation with diamines, yielding polymers with interesting optical and electronic properties.
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The resulting polymers often exhibit desirable thermal stability and mechanical properties, making them suitable for specialized applications .
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The diformyl structure allows for the creation of cross-linked polymer networks with enhanced structural rigidity .
Supramolecular Chemistry
In the field of supramolecular chemistry, 4-(4-Formylphenoxy)benzaldehyde has been employed in:
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The development of imine-based dynamic covalent frameworks through reactions with appropriate diamine compounds.
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The synthesis of benzoxazole-linked materials with improved chemical stability under acidic and basic conditions.
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The creation of porous materials capable of metal adsorption and catalysis .
One notable example from the research literature describes the conversion of an imine gel derived from a tetra-aldehyde and 3,3'-dihydroxybenzidine into a stable aromatic benzoxazole-linked gel via oxidative cyclization. This modified material demonstrated significantly improved chemical stability and was successfully employed for palladium adsorption, with an impressive capacity of 250 mg/g .
Crystal Structure and Polymorphism
The crystallographic analysis of 4-(4-Formylphenoxy)benzaldehyde and its derivatives has revealed interesting structural features that influence their physical properties and potential applications.
Studies on related compounds such as 4-[4-(4-formylphenoxy)butoxy]benzaldehyde have identified distinct polymorphic forms, including both monoclinic and triclinic crystal systems. These polymorphs differ in their molecular packing and intermolecular interactions, particularly in the formation of C-H···O hydrogen bonds .
The triclinic polymorph of 4-[4-(4-formylphenoxy)butoxy]benzaldehyde, for example, features molecules linked by two pairs of C-H···O hydrogen bonds, forming a two-dimensional network with distinctive graph set motifs. These structural characteristics can significantly influence properties such as solubility, melting point, and stability .
Comparison with Related Compounds
To better understand the unique properties and applications of 4-(4-Formylphenoxy)benzaldehyde, it is valuable to compare it with structurally related compounds.
Structural Analogs
Table 3: Comparison of 4-(4-Formylphenoxy)benzaldehyde with Related Compounds
Compound | CAS Number | Molecular Formula | Molecular Weight | Key Differences |
---|---|---|---|---|
4-(4-Formylphenoxy)benzaldehyde | 2215-76-1 | C₁₄H₁₀O₃ | 226.23 g/mol | Reference compound |
4-(4-Methoxyphenoxy)benzaldehyde | 78725-47-0 | C₁₄H₁₂O₃ | 228.25 g/mol | Has methoxy group instead of formyl on one ring |
4-(4-Formylphenoxy)benzonitrile | 90178-71-5 | C₁₄H₉NO₂ | 223.23 g/mol | Contains nitrile group instead of formyl on one ring |
4-[4-(4-Formylphenoxy)butoxy]benzaldehyde | 77355-00-1 | C₁₈H₁₈O₄ | 298.3 g/mol | Has butoxy linker between phenyl rings |
4-Hydroxybenzaldehyde | 123-08-0 | C₇H₆O₂ | 122.12 g/mol | Potential precursor with single ring structure |
This comparison highlights how structural modifications can significantly alter the physical properties and reactivity patterns of these compounds, influencing their suitability for specific applications .
Reactivity Differences
The presence of different functional groups in these analogs results in varied reactivity profiles:
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4-(4-Methoxyphenoxy)benzaldehyde exhibits reduced reactivity at the methoxy-substituted ring but maintains aldehyde reactivity at the other position.
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4-(4-Formylphenoxy)benzonitrile combines the chemistry of both nitrile and aldehyde functional groups, allowing for selective transformations.
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The extended linker in 4-[4-(4-Formylphenoxy)butoxy]benzaldehyde provides greater conformational flexibility and can influence the compound's ability to form supramolecular structures .
Future Research Directions
Based on the current literature and the compound's chemical properties, several promising research directions for 4-(4-Formylphenoxy)benzaldehyde can be identified:
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Development of new synthetic methodologies that improve yield and reduce environmental impact
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Exploration of its potential in sensing applications, particularly for metal ions or biologically relevant molecules
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Investigation of its role in the synthesis of novel materials for electronic and optoelectronic applications
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Further study of its biological activities, including potential antioxidant properties, which have been observed in related compounds
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Exploration of its utility in catalysis, particularly when incorporated into porous frameworks or as ligands for metal complexes
The continued investigation of these areas is likely to expand the applications of 4-(4-Formylphenoxy)benzaldehyde in both academic research and industrial contexts.
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